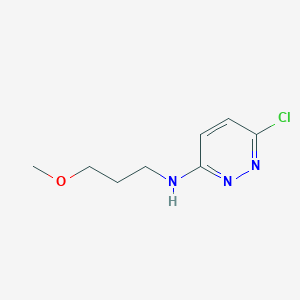

6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

Description

BenchChem offers high-quality 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-(3-methoxypropyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-13-6-2-5-10-8-4-3-7(9)11-12-8/h3-4H,2,5-6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBNDYWWQHHHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429374 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898656-60-5 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine (CAS No. 898656-60-5) is a key intermediate in the synthesis of various biologically active molecules.[3] Its structure, featuring a reactive chlorine atom and a flexible N-alkyl side chain, makes it a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathway to 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine, offering detailed protocols and mechanistic insights to aid researchers in its efficient preparation.

Strategic Synthesis Pathway

The most logical and established route for the synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine proceeds in two primary steps, starting from the commercially available 3,6-dichloropyridazine. The overall strategy involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group, followed by an N-alkylation to append the 3-methoxypropyl side chain.

A visual representation of this synthetic workflow is provided below:

Caption: Overall synthetic workflow for 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine.

Part 1: Synthesis of 3-Amino-6-chloropyridazine

The initial step involves the selective mono-amination of 3,6-dichloropyridazine. This transformation is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The two chlorine atoms on the pyridazine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen atoms.

Mechanistic Considerations

The reaction proceeds via a Meisenheimer-like intermediate. The ammonia molecule, acting as the nucleophile, attacks one of the carbon atoms bearing a chlorine atom. The choice of which chlorine is substituted first is influenced by electronic and steric factors. In this case, due to the symmetry of the starting material, the initial attack can occur at either C3 or C6. The reaction is typically controlled to favor monosubstitution by using a limited amount of the aminating agent or by adjusting the reaction time and temperature.

Experimental Protocol

A reliable method for the synthesis of 3-amino-6-chloropyridazine is the reaction of 3,6-dichloropyridazine with an ammonia solution under elevated temperature and pressure.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 0.067 mol |

| 28-30% Aqueous Ammonia | 17.03 (as NH3) | 50 mL | ~0.7 mol |

| Dichloromethane | 84.93 | As needed | - |

| Water | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a high-pressure reaction vessel, combine 3,6-dichloropyridazine (10.0 g, 0.067 mol) and 28-30% aqueous ammonia (50 mL).

-

Seal the vessel and heat the reaction mixture to 120-130 °C with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the vessel to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 3-amino-6-chloropyridazine can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[4][5]

Expected Yield: 75-85%

Characterization Data for 3-Amino-6-chloropyridazine:

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, J = 9.2 Hz, 1H), 6.90 (d, J = 9.2 Hz, 1H), 6.65 (s, 2H, NH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 159.0, 148.8, 129.5, 117.3.

-

Mass Spectrum (EI): m/z 129 (M⁺), 131 (M⁺+2).[6]

Part 2: Synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

The second and final step is the N-alkylation of 3-amino-6-chloropyridazine with a suitable 3-methoxypropyl electrophile, such as 1-bromo-3-methoxypropane. This reaction selectively forms the N-alkylated product at the amino group.

Mechanistic Considerations

The amino group of 3-amino-6-chloropyridazine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. A base is typically required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrogen bromide formed during the reaction. Common bases for this transformation include potassium carbonate, sodium hydride, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being preferred to facilitate the SN2 reaction.

Caption: Simplified mechanism of the N-alkylation step.

Experimental Protocol

The following protocol describes a general method for the N-alkylation of 3-amino-6-chloropyridazine.[7]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-6-chloropyridazine | 129.55 | 5.0 g | 0.0386 mol |

| 1-Bromo-3-methoxypropane | 153.02 | 6.5 g | 0.0424 mol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.0 g | 0.0579 mol |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a stirred suspension of 3-amino-6-chloropyridazine (5.0 g, 0.0386 mol) and potassium carbonate (8.0 g, 0.0579 mol) in dimethylformamide (50 mL), add 1-bromo-3-methoxypropane (6.5 g, 0.0424 mol) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine as the final product.

Expected Yield: 60-75%

Characterization Data for 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine:

-

Appearance: Expected to be a solid or a viscous oil.

-

Molecular Formula: C₈H₁₂ClN₃O

-

Molecular Weight: 201.65 g/mol [3]

-

Predicted ¹H NMR (CDCl₃): δ 7.2-7.4 (m, 1H, pyridazine-H), 6.7-6.9 (m, 1H, pyridazine-H), 5.0-5.5 (br s, 1H, NH), 3.5-3.7 (t, 2H, CH₂-O), 3.4-3.6 (m, 2H, N-CH₂), 3.35 (s, 3H, OCH₃), 1.9-2.1 (m, 2H, CH₂-CH₂-CH₂).

-

Predicted ¹³C NMR (CDCl₃): δ 158.5, 148.0, 129.0, 116.0, 70.0 (CH₂-O), 58.5 (OCH₃), 40.0 (N-CH₂), 29.0 (CH₂-CH₂-CH₂).

-

Mass Spectrum (ESI): m/z 202.07 [M+H]⁺.

Conclusion

The synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine is a straightforward two-step process that is amenable to laboratory-scale preparation. The key transformations, a regioselective amination followed by N-alkylation, rely on well-established and robust chemical reactions. By carefully controlling the reaction conditions, researchers can achieve good yields of the desired product. This in-depth guide provides the necessary theoretical background and practical protocols to enable the successful synthesis of this valuable chemical intermediate for applications in drug discovery and development.

References

- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. 2005.

- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv

- Strategy for the synthesis of pyridazine heterocycles and its deriv

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P

- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google P

- (12) Patent Application Publication (10) Pub. No.: US 2013/0178478 A1 - Googleapis.com.

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P

- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google P

- 898656-60-5(6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine) Product Description.

- 3-Amino-6-chloropyridazine 5469-69-2 wiki - Guidechem.

- 3-Amino-6-chloropyridazine | Intermedi

- WO 2013/134298 Al - Common Organic Chemistry.

- 446273-59-2, 3-Amino-4-bromo-6-chloropyridazine Formula - ECHEMI.

- US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google P

- 3-Amino-6-chloro-pyridazine - SpectraBase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 898656-60-5 CAS MSDS (6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. test-psk.inforang.com [test-psk.inforang.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful development. These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with the biological target. This guide provides a detailed examination of the key physicochemical parameters of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine , a heterocyclic amine of interest in medicinal chemistry.

While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. We will present the known molecular identifiers and outline authoritative, field-proven experimental protocols for the determination of its crucial physicochemical properties. This guide is structured to not only provide methodologies but also to instill a deep understanding of the scientific rationale behind these experimental choices and the profound implications of their results in the drug development trajectory.

Compound Identification and Core Properties

A precise characterization begins with unambiguous identification. The fundamental properties of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine are summarized below.

| Property | Value | Source |

| CAS Number | 898656-60-5 | [1] |

| Molecular Formula | C₈H₁₂ClN₃O | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Chemical Structure | ||

| Structure generated based on IUPAC name |

Synthesis Pathway: A Generalized Approach

The synthesis of novel chemical entities is the foundational step in drug discovery. While a specific, detailed protocol for 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine is not publicly documented, a general and robust synthetic route can be adapted from established methods for analogous pyridazine compounds. A common approach involves the nucleophilic aromatic substitution (SNAr) of a dichloropyradazine precursor.

Experimental Protocol: Synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

-

Reaction Setup : In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 equivalent) with a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Addition of Amine : To the stirred solution, add 3-methoxypropan-1-amine (1.1 equivalents) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to scavenge the HCl byproduct.

-

Heating and Monitoring : Heat the reaction mixture to a temperature between 80-120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine.

Caption: Generalized workflow for the synthesis of the target compound.

Melting Point: A Criterion of Purity

The melting point of a solid crystalline compound is a fundamental physical property that serves as a primary indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.[2]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation : Ensure the sample is completely dry and in a fine powdered form.

-

Capillary Loading : Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is ideal.[3]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional) : Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Determination : Using a fresh sample, heat the apparatus to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording : Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]

Caption: Workflow for melting point determination by the capillary method.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[5] Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for oral drug delivery.[5] Kinetic solubility is a high-throughput method commonly employed in early drug discovery to quickly assess this property.[6][7]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

-

Stock Solution Preparation : Prepare a concentrated stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically at 10 mM.

-

Plate Setup : Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition : Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.[8] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[6]

-

Incubation : Shake the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for equilibration.[8]

-

Measurement : Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated (undissolved) compound.

-

Data Analysis : Compare the light scattering signal to that of control wells (buffer with DMSO only) to determine the concentration at which precipitation occurs. This concentration is reported as the kinetic solubility.

Caption: Workflow for the kinetic solubility assay using nephelometry.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is crucial as it dictates the charge of a molecule in different physiological environments (e.g., stomach, intestine, blood), which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][9][10]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration : Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]

-

Sample Preparation : Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically around 1 mM).[5]

-

Titration Setup : Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration : Titrate the solution with a standardized solution of 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds). Add the titrant in small, precise increments.

-

Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the titration curve.[5][11]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the "greasiness" of a molecule, is a key factor influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[12] It is typically expressed as the partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) at a specific pH for ionizable compounds. The shake-flask method is the "gold standard" for determining logP/logD values.[13][14]

Experimental Protocol: logP/logD Determination by Shake-Flask Method

-

Phase Preparation : Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4 for logD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[14]

-

Compound Addition : Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

-

Equilibration : Shake the tube vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation : Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.

-

Concentration Measurement : Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculation : Calculate the logP or logD using the following formula:

-

logP (or logD) = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

Caption: Workflow for logP/logD determination by the shake-flask method.

Conclusion

The physicochemical properties detailed in this guide—melting point, aqueous solubility, pKa, and lipophilicity—form the cornerstone of a comprehensive preclinical characterization of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine. While specific experimental values for this compound await determination, the provided protocols represent the industry-standard methodologies for obtaining this critical data. A thorough understanding and application of these principles are indispensable for guiding lead optimization, predicting in vivo performance, and ultimately, enhancing the probability of success in the complex journey of drug development.

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Protocols.io. (2024, September 23). LogP/LogD shake-flask method. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

SSERC. Melting point determination. [Link]

-

V. V. P. Engineering College. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

University of Technology. (2021, September 19). experiment (1) determination of melting points. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

Sources

- 1. 898656-60-5 CAS MSDS (6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. westlab.com [westlab.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. LogP / LogD shake-flask method [protocols.io]

An In-Depth Technical Guide to 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine (CAS Number: 898656-60-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. The pyridazine core is a recognized "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This guide will delve into the chemical properties, a plausible synthetic route, and the potential applications of this compound in drug discovery, with a particular focus on its role as a scaffold for kinase inhibitors and as a ligand for nicotinic acetylcholine receptors. While specific biological data for this exact compound is limited in publicly available literature, this guide will leverage data from structurally similar pyridazine derivatives to provide insights into its potential therapeutic applications and guide future research.

Chemical Identity and Properties

Molecular Formula: C₈H₁₂ClN₃O[2][3]

Molecular Weight: 201.65 g/mol [2][3]

IUPAC Name: 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClN₃O | [2][3] |

| Molecular Weight | 201.65 | [2][3] |

| Appearance | Not specified (likely a solid) | Inferred |

| Solubility | Not specified | Inferred |

| Melting Point | Not specified | Inferred |

| Boiling Point | Not specified | Inferred |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps starting from the commercially available 3,6-dichloropyridazine.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 898656-60-5 CAS MSDS (6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Multifaceted Biological Activities of Pyridazine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, combined with the relative ease of functionalization at various positions on the ring, have made it a cornerstone for the development of a vast array of biologically active molecules.[1][2][3][4] For decades, researchers have been captivated by the diverse pharmacological landscape of pyridazine derivatives, uncovering potent activities that span a wide spectrum of therapeutic areas. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core biological activities of pyridazine derivatives, their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel and effective anticancer agents has led to the extensive investigation of pyridazine derivatives, revealing their potential to interfere with multiple pathways crucial for tumor growth and survival.[3][4]

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Pyridazine derivatives exert their anticancer effects through various mechanisms, most notably by inhibiting key enzymes involved in tumor progression and by disrupting the cellular machinery essential for cell division.

-

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5][6] VEGFR-2, a receptor tyrosine kinase, is a key mediator of this process.[5][7] Several pyridazine derivatives have been identified as potent inhibitors of VEGFR-2, effectively cutting off the tumor's blood supply.[8] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are vital for endothelial cell proliferation, migration, and survival.[9]

-

Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin proteins, is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. [10]Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyridazine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [11][12][13]These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. [10][14]

B. Quantitative Anticancer Activity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridazine-pyrazoline hybrid IXn | EGFR | 0.65 | [15] |

| Pyridazine-pyrazoline hybrid IXg | EGFR | 0.75 | [15] |

| Pyrrol-2(3H)-one (E)4b | HepG2 (Liver) | 11.47 | [16] |

| Pyrrol-2(3H)-one 6f | HepG2 (Liver) | 7.11 | [16] |

| Pyridazin-3(2H)-one 7f | HepG2 (Liver) | 14.80 | [16] |

| Pyridazine Derivative I | HCT-116 (Colon) | Not specified | [8] |

| Imidazopyridazine Derivative II | VEGFR | Potent Inhibition | [8] |

C. Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [15][17][18][19][20] Materials:

-

96-well microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyridazine derivative (test compound)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazine derivative in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. Pyridazine derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising avenue for the development of novel anti-infectives. [21][22][23]

A. Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial activity of pyridazine derivatives often stems from their ability to inhibit essential bacterial enzymes.

-

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. [9][24][25][26][27][28]It introduces negative supercoils into the DNA, a process that is vital for relieving torsional stress during DNA unwinding. [24][25][27][29]Certain pyridazine derivatives act as DNA gyrase inhibitors, binding to the enzyme and stabilizing the DNA-gyrase complex in a state where the DNA is cleaved. [24][25][27][29]This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. [24][25][27][29]

B. Quantitative Antimicrobial Activity of Pyridazine Derivatives

The following table summarizes the in vitro antimicrobial activity of selected pyridazine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| Diarylurea Pyridazinone 10h | Staphylococcus aureus | 16 | [22] |

| Diarylurea Pyridazinone 8g | Candida albicans | 16 | [22] |

| Chloro Pyridazine Derivatives | Escherichia coli | 0.892–3.744 | [22] |

| Pyridazinone Derivative 3 | S. aureus (MRSA) | 4.52 (µM) | [30] |

| Pyridazinone Derivative 7 | E. coli | 7.8 (µM) | [30] |

| Pyridazinone Derivative 13 | Acinetobacter baumannii | 3.74 (µM) | [30] |

C. Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion assay is a widely used method to evaluate the antimicrobial activity of a compound. [14][20][31] Materials:

-

Petri plates

-

Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Bacterial or fungal culture

-

Sterile cork borer or pipette tip

-

Pyridazine derivative (test compound)

-

Positive control (standard antibiotic or antifungal)

-

Solvent for dissolving the compound

Procedure:

-

Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile petri plates. Once the agar has solidified, inoculate the surface of the agar uniformly with the test microorganism using a sterile swab.

-

Well Creation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.

-

Compound Application: Prepare a solution of the pyridazine derivative at a known concentration. Pipette a defined volume (e.g., 50-100 µL) of the compound solution into each well. Also, add the solvent alone to one well as a negative control and a standard antimicrobial agent to another well as a positive control.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Pyridazine derivatives have emerged as a promising class of anti-inflammatory agents, with some exhibiting potent activity and a favorable safety profile. [32][33][34][35]

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of many pyridazine derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.

-

COX-2 Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [16][35][36][37][38]While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. [16][38]Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. [16]Several pyridazinone derivatives have been developed as selective COX-2 inhibitors, offering the potential for effective anti-inflammatory activity with reduced gastrointestinal toxicity. [32][33][34]

COX-2 Pathway in Inflammation

B. Quantitative Anti-inflammatory Activity of Pyridazine Derivatives

The following table presents the in vitro COX-2 inhibitory activity of selected pyridazinone derivatives.

| Compound ID/Series | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| Pyridazinone 5a | 0.77 | 16.70 | [33] |

| Pyridazinone 5f | 1.89 | 13.38 | [33] |

C. Structure-Activity Relationship of Pyridazinone COX-2 Inhibitors

The development of selective COX-2 inhibitors has been guided by key structural insights. The active site of COX-2 is larger and has a side pocket that is not present in COX-1. [39]The design of selective COX-2 inhibitors often involves incorporating a bulky side group that can fit into this side pocket, thereby preventing the binding of the compound to the smaller active site of COX-1. [39]For many pyridazinone-based COX-2 inhibitors, the pyridazinone ring itself and its substituents play a crucial role in interacting with key amino acid residues in the COX-2 active site, contributing to both potency and selectivity. [31][40]

IV. Antiviral Activity: A Broad-Spectrum Approach

Pyridazine derivatives have also demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis A Virus (HAV). [41][42]

A. Mechanism of Action: Targeting Viral Replication

The antiviral activity of pyridazine derivatives is often directed at inhibiting key viral enzymes that are essential for replication.

-

HIV Reverse Transcriptase Inhibition: HIV is a retrovirus that relies on the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome. [17][18][39][43][44]This process is a critical step in the viral life cycle and a key target for antiretroviral therapy. [17][18][39][43][44]Certain diarylpyridazine (DAPD) derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). [1]These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity. [1][44]

B. Quantitative Antiviral Activity of Pyridazine Derivatives

The following table highlights the anti-HIV-1 activity of a promising pyridazine derivative.

| Compound ID | Virus Strain | EC50 (µM) | Reference |

| 8g | HIV-1 IIIB | 0.034 | [1] |

C. Synthesis of Antiviral Pyridazine Derivatives

The synthesis of antiviral pyridazine derivatives often involves multi-step reaction sequences. For example, the synthesis of certain anti-HAV pyridazine derivatives begins with the preparation of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones, which are then subjected to various chemical transformations to generate a library of compounds for biological evaluation. [41]

Conclusion: A Scaffold of Continuing Promise

The pyridazine core continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the versatility of this heterocyclic scaffold. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of pyridazine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. As our understanding of the molecular basis of disease deepens, the rational design and synthesis of novel pyridazine derivatives will undoubtedly continue to yield promising new drug candidates with the potential to address significant unmet medical needs.

References

Sources

- 1. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL [ebi.ac.uk]

- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reverse transcriptase inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 19. MTT assay overview | Abcam [abcam.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. DNA Gyrase Inhibitors [pharmacology2000.com]

- 25. DNA gyrase - Wikipedia [en.wikipedia.org]

- 26. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 30. mdpi.com [mdpi.com]

- 31. sarpublication.com [sarpublication.com]

- 32. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 35. scbt.com [scbt.com]

- 36. researchgate.net [researchgate.net]

- 37. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 38. my.clevelandclinic.org [my.clevelandclinic.org]

- 39. pnas.org [pnas.org]

- 40. researchgate.net [researchgate.net]

- 41. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

- 43. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 44. researchgate.net [researchgate.net]

An Investigator's Guide to the Mechanism of Action of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine: A Hypothetical Exploration

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine. As pre-clinical information on this specific molecule is not publicly available, this document presents a hypothesized mechanism grounded in the known bioactivities of structurally related pyridazine derivatives. We will explore a potential role in modulating inflammatory pathways, a common trait of this chemical class, and provide a detailed roadmap for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Part 1: Introduction and a Mechanistic Hypothesis

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, and neurological activities.[1][2][3] The parent structure, 3-amino-6-chloropyridazine, is a key intermediate in the synthesis of various bioactive molecules.[4][5] While the specific activity of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine is uncharacterized, the presence of the 6-chloropyridazin-3-amine moiety suggests potential interactions with biological targets known to bind this core. For instance, certain 6-chloropyridazin-3-yl derivatives have demonstrated high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[6] Furthermore, hybrid molecules incorporating pyridazine have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the scaffold's potential in anti-inflammatory drug discovery.[7]

Hypothesized Mechanism of Action: Inhibition of a Pro-inflammatory Kinase Pathway

Based on the prevalence of anti-inflammatory activity within the pyridazine class, we hypothesize that 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine acts as an inhibitor of a key serine/threonine kinase within a pro-inflammatory signaling cascade, such as the p38 MAPK or JNK pathway. These pathways are frequently dysregulated in inflammatory diseases, and their inhibition can lead to a reduction in the production of inflammatory cytokines like TNF-α and IL-6. The N-(3-methoxypropyl) side chain may contribute to target specificity and favorable pharmacokinetic properties.

This guide will outline the experimental strategy to test this hypothesis, from initial phenotypic screening to target deconvolution and pathway analysis.

Part 2: Experimental Validation of the Hypothesized Mechanism

The following sections detail a logical and stepwise approach to investigate the mechanism of action of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine. Each experimental protocol is designed to be self-validating through the inclusion of appropriate controls.

Initial Phenotypic Screening: Assessing Anti-inflammatory Potential

The first step is to determine if the compound exhibits anti-inflammatory properties in a relevant cellular model. A common model is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: Anti-inflammatory Screening

Caption: Workflow for initial anti-inflammatory screening.

Protocol 1: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Pre-treat the cells with the compound for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add LPS (100 ng/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Cytokine Measurement: Collect the cell supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Viability Assay: Perform an MTT assay on the remaining cells to assess cytotoxicity. This is crucial to ensure that the reduction in cytokines is not due to cell death.

Data Presentation: Expected Outcome

| Compound Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |

| Vehicle Control | 1500 ± 120 | 2500 ± 200 | 100 |

| 0.1 | 1450 ± 110 | 2400 ± 190 | 100 |

| 1 | 1100 ± 90 | 1800 ± 150 | 100 |

| 10 | 600 ± 50 | 800 ± 70 | 98 |

| 50 | 200 ± 20 | 300 ± 30 | 95 |

| 100 | 150 ± 15 | 250 ± 25 | 85 |

This is a table of hypothetical data for illustrative purposes.

Target Identification: Kinase Profiling

If the compound shows significant anti-inflammatory activity, the next step is to identify its molecular target. Based on our hypothesis, we will perform a kinase profiling assay.

Protocol 2: In Vitro Kinase Inhibition Assay

-

Assay Service: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

-

Panel Selection: Choose a broad panel of kinases, ensuring it includes key inflammatory pathway kinases such as p38 MAPK isoforms, JNK isoforms, IKKs, and TAK1.

-

Compound Concentration: Screen the compound at a fixed concentration (e.g., 10 µM) initially.

-

Data Analysis: The service will provide data on the percent inhibition of each kinase.

-

Follow-up: For any kinases showing significant inhibition (>50%), perform a dose-response curve to determine the IC50 value.

Pathway Validation: Cellular Signaling Analysis

Once a primary kinase target is identified (e.g., p38α MAPK), the next step is to confirm that the compound inhibits this kinase in a cellular context and affects its downstream signaling.

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the p38 MAPK pathway.

Protocol 3: Western Blot Analysis of p38 MAPK Pathway

-

Cell Treatment: Culture and treat RAW 264.7 cells with the compound and LPS as described in Protocol 1.

-

Lysis: Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against:

-

Phospho-p38 MAPK (Thr180/Tyr182)

-

Total p38 MAPK

-

Phospho-MK2 (Thr334)

-

Total MK2

-

GAPDH or β-actin (as a loading control)

-

-

Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of p38 MAPK and its downstream substrate MK2.

Expected Outcome: A dose-dependent decrease in the phosphorylation of p38 MAPK and MK2 in the presence of the compound.

Part 3: Concluding Remarks and Future Directions

This guide outlines a systematic approach to investigate the mechanism of action of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine, centered on a plausible hypothesis of kinase inhibition. The successful execution of these experiments would provide strong evidence for its molecular target and cellular mode of action.

Future studies could involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to understand the contribution of the N-(3-methoxypropyl) side chain and the chloro-substituent to its activity and selectivity.

-

In Vivo Efficacy Studies: Evaluate the compound's anti-inflammatory effects in animal models of diseases such as rheumatoid arthritis or inflammatory bowel disease.

-

Off-Target Profiling: Conduct broader screening to identify any potential off-target effects and ensure a favorable safety profile.

By following this investigative roadmap, researchers can build a comprehensive understanding of this novel compound's therapeutic potential.

References

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from a relevant scientific article on pyridazine synthesis.

- In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2019). Asian Journal of Chemistry, 31(3), 744-750.

- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). Journal of Medicinal Chemistry, 53(5), 2237-2244.

- In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2018). Der Pharmacia Lettre, 10(11), 13-27.

- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025).

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. (2022). RSC Medicinal Chemistry, 13(10), 1235-1251.

- 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). Journal of Medicinal Chemistry, 45(18), 4011-4017.

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Medicinal Chemistry, 30(36), 4165-4190.

- 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine. (n.d.). Smolecule.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2020).

- Pyridazin-3-amine synthesis. (n.d.). ChemicalBook.

- 6-Methoxypyridazin-3-amine hydrochloride. (n.d.). Benchchem.

- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2014).

- 6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine Product Description. (n.d.). This is a placeholder for a chemical supplier.

- 6-Methoxypyridazin-3-amine. (n.d.). PubChem.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

Abstract

This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It provides a comprehensive framework for the design, synthesis, and evaluation of structural analogs of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine, a substituted pyridazine with potential pharmacological applications. This document deviates from a rigid template, instead offering a logically structured narrative that emphasizes the scientific rationale behind experimental choices. By integrating principles of medicinal chemistry, synthetic organic chemistry, and pharmacology, this guide aims to empower researchers to rationally design and develop novel pyridazine-based compounds with improved therapeutic profiles. The content is grounded in authoritative scientific literature, with detailed protocols and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Pyridazine Scaffold and the Lead Compound

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neurological effects.[1][2] The unique electronic properties of the pyridazine ring, arising from the adjacent nitrogen atoms, allow it to participate in various non-covalent interactions with biological macromolecules, making it an attractive starting point for drug discovery programs.

Our lead compound, 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine, possesses three key structural features that can be systematically modified to explore the structure-activity relationship (SAR) and optimize its pharmacological properties:

-

The 6-chloro-pyridazin-3-amine core: This bicyclic system is likely crucial for the compound's primary interaction with its biological target. The chlorine atom at the 6-position offers a handle for further chemical modification through cross-coupling reactions.

-

The 3-amino group: This group can act as a hydrogen bond donor and is a key point for introducing various substituents.

-

The N-(3-methoxypropyl) side chain: The length, flexibility, and polarity of this chain can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

While the specific biological target of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine is not definitively established in publicly available literature, related 6-chloropyridazin-3-yl derivatives have shown affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[3] Furthermore, the broader class of nitrogen-containing heterocycles, including bioisosteres of pyridazine like 1,3,5-triazines, has been successfully explored as kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors.[4] Therefore, this guide will consider both nAChRs and protein kinases as potential target classes for the designed analogs.

Strategic Design of Structural Analogs

The design of structural analogs is guided by the principles of medicinal chemistry, aiming to systematically probe the SAR and optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead compound. The following sections outline key strategies for modifying the core scaffold and its substituents.

Modification of the C6-Position: Exploring Bioisosteric Replacements and Cross-Coupling Chemistry

The chlorine atom at the 6-position is a prime site for modification. Its replacement with various functional groups can significantly impact the compound's electronic properties, steric profile, and potential for new interactions with the biological target.

Rationale for Modification:

-

Improved Target Engagement: Introducing different substituents can lead to enhanced binding affinity and selectivity.

-

Modulation of Physicochemical Properties: Altering the C6-substituent can fine-tune properties like solubility, lipophilicity, and metabolic stability.

-

Exploration of New Chemical Space: Introducing novel functionalities can lead to the discovery of analogs with unique pharmacological profiles.

Key Analog Design Strategies at C6:

-

Bioisosteric Replacements for Chlorine:

-

Small lipophilic groups: Methyl, ethyl, cyclopropyl.

-

Hydrogen bond acceptors: Methoxy, cyano.

-

Aromatic and heteroaromatic rings: Phenyl, pyridyl, thienyl (introduced via Suzuki-Miyaura cross-coupling).

-

-

Introduction of Polar Groups to Enhance Solubility:

-

Small polar groups like hydroxyl or amino (after appropriate protection/deprotection steps).

-

More complex polar side chains.

-

Diversification of the N-Alkyl Side Chain

The N-(3-methoxypropyl) side chain plays a crucial role in positioning the molecule within the binding pocket and influences its pharmacokinetic profile.

Rationale for Modification:

-

Optimize Binding Affinity: Varying the length, rigidity, and polarity of the side chain can lead to more favorable interactions with the target.

-

Improve ADME Properties: Modifications can affect metabolic stability, cell permeability, and plasma protein binding.

Key Analog Design Strategies for the N-Alkyl Side Chain:

-

Varying Chain Length and Flexibility:

-

Shorter chains (e.g., N-ethyl, N-propyl).

-

Longer chains (e.g., N-butyl, N-pentyl).

-

Introduction of cyclic moieties (e.g., N-cyclopropylmethyl, N-cyclohexyl) to reduce conformational flexibility.

-

-

Altering Polarity and Hydrogen Bonding Capacity:

-

Replacement of the methoxy group with other functionalities (e.g., hydroxyl, amino, dimethylamino).

-

Introduction of other heteroatoms (e.g., morpholine, piperazine).

-

Bioisosteric Replacement of the Pyridazine Core

For more advanced lead optimization, bioisosteric replacement of the pyridazine ring itself can be considered. This strategy aims to retain the key pharmacophoric features while potentially improving properties like metabolic stability or accessing novel intellectual property.

Potential Bioisosteres for the Pyridazine Ring:

-

Pyrimidine

-

Pyrazine

-

1,2,4-Triazine

-

Pyridazinone

Synthetic Methodologies

The successful synthesis of the designed analogs relies on robust and versatile chemical transformations. This section provides detailed, step-by-step protocols for the key synthetic steps.

Synthesis of the Core Intermediate: 3-Amino-6-chloropyridazine

The starting material for most analog syntheses is 3-amino-6-chloropyridazine. A common and efficient method for its preparation is the amination of 3,6-dichloropyridazine.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel, combine 3,6-dichloropyridazine (1 equivalent) with a solution of ammonia in a suitable solvent (e.g., methanol or aqueous ammonia, typically in large excess).

-

Reaction Conditions: Heat the mixture with stirring to a temperature between 100-150°C. The optimal temperature and reaction time should be determined empirically by monitoring the reaction progress.

-

Monitoring: Track the consumption of the starting material and the formation of the product using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine.[5]

N-Alkylation of 3-Amino-6-chloropyridazine

Introduction of the N-alkyl side chain is a critical step. The following protocol is a general method for the synthesis of N-substituted 3-amino-6-chloropyridazines.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., NaH, K2CO3, or Et3N, 1.1-1.5 equivalents).

-

Addition of Alkylating Agent: To the resulting mixture, add the desired alkyl halide (e.g., 1-bromo-3-methoxypropane, 1.0-1.2 equivalents) dropwise at room temperature or 0°C.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

C6-Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents at the 6-position of the pyridazine ring.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the 6-chloro-N-alkylpyridazin-3-amine (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-10 mol%), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the mixture to reflux (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the C6-functionalized analog.[6]

Workflow for Analog Synthesis:

Caption: General synthetic workflow for the preparation of the lead compound and its C6 and N-alkyl analogs.

Biological Evaluation: A Multi-faceted Approach

A comprehensive biological evaluation is essential to characterize the pharmacological profile of the synthesized analogs. This involves a tiered screening approach, starting with primary in vitro assays to assess on-target activity, followed by secondary assays to evaluate selectivity and off-target effects, and finally, in vitro ADME and preclinical toxicology studies to assess their drug-like properties.

Primary Biological Assays

Based on the potential targets identified for the pyridazine scaffold, the following primary assays are recommended:

4.1.1. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of the test compounds for nAChR subtypes. A common method is a competitive radioligand binding assay.

Experimental Protocol:

-

Receptor Preparation: Prepare cell membrane homogenates from cell lines stably expressing the desired nAChR subtype (e.g., α4β2).

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-epibatidine or [3H]-cytisine) and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a defined period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[4]

4.1.2. Kinase Inhibition Assay (e.g., VEGFR2)

This assay measures the ability of the test compounds to inhibit the activity of a specific protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is implicated in angiogenesis and cancer.[7]

Experimental Protocol:

-

Assay Setup: In a 96-well plate, combine the recombinant kinase enzyme (e.g., VEGFR2), a specific peptide substrate, and ATP.

-

Addition of Inhibitor: Add varying concentrations of the test compound to the wells.

-

Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase to phosphorylate the substrate.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining after the kinase reaction, or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.[8][9]

-

Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value by non-linear regression.

Data Presentation: Primary Assay Results

| Compound ID | C6-Substituent | N-Alkyl Side Chain | nAChR α4β2 Ki (nM) | VEGFR2 IC50 (nM) |

| Lead | Cl | -(CH2)3OCH3 | TBD | TBD |

| Analog 1 | Phenyl | -(CH2)3OCH3 | TBD | TBD |

| Analog 2 | Cl | -(CH2)2OH | TBD | TBD |

| ... | ... | ... | ... | ... |

| TBD: To be determined experimentally. |

In Vitro ADME and Preclinical Toxicology

Early assessment of ADME and toxicological properties is crucial for identifying drug candidates with a higher probability of success in clinical development.[1][10][11][12]

Key In Vitro ADME Assays:

-

Solubility: Determines the aqueous solubility of the compound, which is important for absorption.

-

Permeability: Assessed using cell-based assays (e.g., Caco-2 or PAMPA) to predict intestinal absorption.

-

Metabolic Stability: Evaluated by incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism.

-

Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, which affects its distribution and availability to the target tissue.

-

Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions by assessing the compound's ability to inhibit major CYP isoforms.

Key Preclinical Toxicology Studies:

-

hERG Channel Assay: An in vitro electrophysiology assay to assess the potential for QT prolongation and cardiac arrhythmias, a common cause of drug attrition.[13][14][15][16][17]

-

Genotoxicity Assays: A battery of tests (e.g., Ames test, in vitro micronucleus assay) to evaluate the mutagenic potential of the compound.

-

In Vivo Toxicology: Studies in two animal species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after single and repeated dosing.[3][18][19][20][21]

Workflow for Biological Evaluation and Preclinical Development:

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. labcorp.com [labcorp.com]

- 3. seed.nih.gov [seed.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 11. vectorb2b.com [vectorb2b.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. fda.gov [fda.gov]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 17. criver.com [criver.com]

- 18. fda.gov [fda.gov]

- 19. altasciences.com [altasciences.com]

- 20. pacificbiolabs.com [pacificbiolabs.com]

- 21. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] As a "privileged structure," its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile core for the design of novel therapeutic agents.[3] This guide focuses on a specific derivative, 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine , providing a comprehensive overview of its chemical identity, a proposed synthetic pathway, and its potential applications in drug discovery, drawing insights from the well-established chemistry of its parent compound, 3-amino-6-chloropyridazine.

Physicochemical Properties and Structural Elucidation

The fundamental characteristics of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine are summarized in the table below. These properties are crucial for its handling, formulation, and interaction with biological systems.

| Property | Value | Source |

| IUPAC Name | 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine | Internal |

| CAS Number | 898656-60-5 | Internal |

| Molecular Formula | C₈H₁₂ClN₃O | Internal |

| Molecular Weight | 201.65 g/mol | Internal |

| Canonical SMILES | COCCCNc1ccc(c(n1)Cl)N | Internal |

| Appearance | (Predicted) White to off-white solid | Inferred |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and methanol | [4] |

Proposed Synthesis and Mechanistic Insights

While a specific, detailed protocol for the synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine is not extensively documented in publicly available literature, a logical and efficient synthetic route can be proposed based on established reactions of its precursors. The most direct approach involves the N-alkylation of 3-amino-6-chloropyridazine with a suitable alkyl halide.

The proposed two-step synthesis commences with the well-documented amination of 3,6-dichloropyridazine.

Experimental Protocol

Step 1: Synthesis of 3-amino-6-chloropyridazine

-

Reaction Setup: In a sealed pressure vessel, combine 3,6-dichloropyridazine (1 equivalent) with a solution of ammonia in a suitable solvent such as ethanol or in concentrated aqueous ammonia.[5][6]

-

Reaction Conditions: Heat the mixture to a temperature ranging from 100-180°C for 5-26 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield 3-amino-6-chloropyridazine.[5][7]

Step 2: N-alkylation to yield 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

-

Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the amino group.

-

Addition of Alkylating Agent: Slowly add 1-bromo-3-methoxypropane (1-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) until the starting material is consumed, as monitored by TLC.

-